

In Silico Modeling of 2-Acetyl-4(3H)quinazolinone Interactions: A Technical Guide

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Compound of Interest		
Compound Name:	2-Acetyl-4(3H)-quinazolinone	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the in silico modeling of **2-Acetyl-4(3H)-quinazolinone** and its derivatives, a class of compounds with significant therapeutic potential. Through a comprehensive review of current research, this document outlines the key protein targets, binding interactions, and modulated signaling pathways. Detailed experimental protocols for computational analysis and a summary of quantitative interaction data are presented to facilitate further research and drug development efforts in this area.

Introduction to 2-Acetyl-4(3H)-quinazolinone and its Therapeutic Potential

The quinazolinone scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The **2-Acetyl-4(3H)-quinazolinone** core, in particular, has garnered attention as a versatile starting point for the design of targeted therapeutic agents. In silico modeling plays a pivotal role in understanding the structure-activity relationships (SAR) of these compounds, enabling the rational design of novel derivatives with improved potency and selectivity.

Key Protein Targets and Molecular Interactions







In silico studies have identified several key protein targets for **2-Acetyl-4(3H)-quinazolinone** derivatives. These interactions are crucial for the observed biological activities.

Table 1: Summary of Protein Targets and Binding Affinities of **2-Acetyl-4(3H)-quinazolinone**Derivatives



Compound/ Derivative	Target Protein	In Silico Method	Binding Affinity/Sco re (kcal/mol)	Key Interacting Residues	Reference
Derivative 1f	PARP1	Molecular Docking (Glide)	-	-	[1]
Derivative 1f	STAT3	Molecular Docking (Glide)	-	-	[1]
Quinazolinon e-morpholine hybrid (Compound 1)	VEGFR2	Molecular Docking	-	Maintained strong hydrogen bond interactions	[2]
Quinazolinon e derivatives	MMP-13	Molecular Docking	-	Ala238, Thr245, Thr247, Met253, Asn215, Lys140	[3]
Quinazolinon e derivatives (4c, 4h)	Acetylcholine sterase (AChE)	Molecular Docking	-8.7, -8.4	Tyr124, Tyr337, Tyr341, Glu202 (for 4c); Tyr124, Tyr133, Glu202 (for 4h)	[4]
Quinazolinon e derivative (Compound 4)	AKT1	Molecular Docking	-10.2	Tryptophan	[5]



Quinazolinon e derivative (Compound 9)	AKT1	Molecular Docking	-9.8	PHE193	[5]
6-Bromo quinazolinone derivative (8a)	EGFR	Molecular Docking	-6.7	-	[6]
6-Bromo quinazolinone derivative (8c)	EGFR	Molecular Docking	-5.3	-	[6]
2- Sulfanylquina zolin-4(3H)- one derivative (Compound 2)	VEGFR2	Molecular Docking	-7.490	Asp1046	[7]
Quinazolinon e antibacterial (Compound 2)	Penicillin- Binding Protein (PBP)	In silico screening	-	Binds to allosteric site of PBP2a	[8][9]
Quinazolin- 4(3H)-one analogs	EGFR	Molecular Docking	-	-	[10][11]
Quinazolinon e-benzyl piperidine derivatives (7b, 7e)	EGFR	Molecular Docking	-	Stronger binding energies compared to others	[12]
Quinazolinon e derivative	BRD4	Molecular Docking	-7.052	Asn433	[13]



(Compound 1)		(CDOCKER)				
Quinazolinon e derivative (Compound 1)	PARP1	Molecular Docking (CDOCKER)	-6.343	Gly863	[13]	
2,4- disubstituted quinazoline derivatives (6f, 6h, 6j)	Butyrylcholin esterase (BuChE)	Molecular Docking	-11.2, -9.9, -10.6	Similar binding pattern	[14]	

Signaling Pathways Modulated by 2-Acetyl-4(3H)-quinazolinone Derivatives

The interaction of **2-Acetyl-4(3H)-quinazolinone** derivatives with their protein targets can modulate critical signaling pathways involved in cell proliferation, survival, and inflammation.

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a central regulator of cell growth, proliferation, and survival. Overactivation of this pathway is a common feature in many cancers. Certain quinazolinone derivatives have been shown to inhibit AKT1, a key kinase in this pathway, thereby impeding downstream signaling.[5]

Caption: PI3K/AKT signaling pathway and the inhibitory action of **2-Acetyl-4(3H)-quinazolinone** derivatives.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades, including the RAS-RAF-MEK-ERK pathway, promoting cell proliferation and survival. Several quinazolinone derivatives have been designed as EGFR inhibitors.[6][10][11][12]



Caption: EGFR signaling pathway and its inhibition by **2-Acetyl-4(3H)-quinazolinone** derivatives.

Experimental Protocols for In Silico Modeling

This section provides detailed methodologies for the key computational experiments used to model the interactions of **2-Acetyl-4(3H)-quinazolinone** derivatives.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.

Caption: A generalized workflow for molecular docking studies.

Protocol:

- Receptor and Ligand Preparation:
 - Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
 - Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.
 - Generate the 3D structure of the 2-Acetyl-4(3H)-quinazolinone derivative and perform energy minimization.
- Grid Generation:
 - Define the binding site on the receptor, typically centered on the known active site or a predicted binding pocket.
 - Generate a grid box that encompasses this binding site.
- Docking Simulation:
 - Utilize a docking program (e.g., AutoDock, Glide, CDOCKER) to explore the conformational space of the ligand within the grid box.[13]



- The program will generate multiple binding poses and rank them based on a scoring function.
- Analysis of Results:
 - Analyze the top-ranked poses to identify the most favorable binding mode.
 - Visualize the protein-ligand complex to identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.
 - The binding affinity is typically reported as a docking score or binding energy in kcal/mol.

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time.

Caption: A typical workflow for molecular dynamics simulations.

Protocol:

- System Preparation:
 - Use the best-docked pose of the protein-ligand complex as the starting structure.
 - Solvate the system in a periodic box of water molecules.
 - Add counter-ions to neutralize the system.
- Simulation Protocol:
 - Perform energy minimization to remove steric clashes.
 - Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).
 - Equilibrate the system at constant pressure (NPT ensemble) to ensure the correct density.



• Run the production MD simulation for a sufficient duration (e.g., 10-100 nanoseconds) to sample the conformational space.[1][3]

Analysis:

- Analyze the trajectory to calculate parameters such as Root Mean Square Deviation (RMSD) to assess stability, and Root Mean Square Fluctuation (RMSF) to identify flexible regions.
- Calculate binding free energy using methods like MM-PBSA or MM-GBSA to get a more accurate estimation of binding affinity.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models correlate the chemical structure of compounds with their biological activity.

Caption: The general workflow for developing a QSAR model.

Protocol:

- Data Set Preparation:
 - Compile a dataset of 2-Acetyl-4(3H)-quinazolinone derivatives with their experimentally determined biological activities (e.g., IC50 values).
 - Divide the dataset into a training set for model development and a test set for validation.
- Descriptor Calculation:
 - Calculate various molecular descriptors (e.g., steric, electronic, hydrophobic) for each compound in the dataset.
- · Model Development and Validation:
 - Use statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares
 (PLS) to build a mathematical model correlating the descriptors with the biological activity.



 Validate the model's predictive power using internal (e.g., cross-validation) and external (test set) validation techniques. Reliable CoMFA and CoMSIA models have been constructed for quinazolinone derivatives.[3]

Conclusion

In silico modeling is an indispensable tool in the study of **2-Acetyl-4(3H)-quinazolinone** interactions. The methodologies outlined in this guide, including molecular docking, molecular dynamics simulations, and QSAR studies, provide a robust framework for elucidating the molecular basis of their biological activity. The identification of key protein targets and the understanding of their roles in signaling pathways offer valuable insights for the design of novel and more effective therapeutic agents based on the **2-Acetyl-4(3H)-quinazolinone** scaffold. The presented quantitative data and detailed protocols serve as a valuable resource for researchers dedicated to advancing the development of this promising class of compounds.

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